LSD1 Inhibitory Potency: 356 nM IC50 Positions Compound as a Weak Inhibitor, Useful as Negative Control or Tool Compound
The target compound exhibits an IC50 of 356 nM against human recombinant LSD1 in a biochemical assay measuring H2O2 production using a methylated peptide substrate and Amplex red reagent, with a 30-minute incubation [1]. In contrast, potent LSD1 inhibitors such as OG-L002 demonstrate IC50 values of 20 nM in cell-free assays . The 18-fold lower potency of the target compound relative to OG-L002, combined with its negligible MAO activity (see Evidence Item 2), makes it a suitable negative control or a starting point for structure-guided optimization campaigns.
| Evidence Dimension | LSD1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 356 nM |
| Comparator Or Baseline | OG-L002 (potent LSD1 inhibitor): IC50 = 20 nM |
| Quantified Difference | Target compound is approximately 18-fold less potent |
| Conditions | Biochemical LSD1 enzyme assay; Amplex red reagent; 30 min incubation |
Why This Matters
This potency gap defines the compound's utility as a low-activity comparator, enabling researchers to benchmark the effects of more potent inhibitors or to validate assay window for high-throughput screening.
- [1] BindingDB. (2025). BDBM50067551 (CHEMBL3402053): LSD1 Inhibition Data. View Source
